Cas no 88425-24-5 (Benzyl N-[(E)-2-phenylethenyl]carbamate)

Benzyl N-[(E)-2-phenylethenyl]carbamate is a carbamate derivative characterized by its benzyl and styrenyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the carbamate moiety offers stability while allowing further functionalization, making it useful in the development of bioactive molecules. Its (E)-configured double bond ensures stereochemical precision in synthetic applications. The compound is typically employed in peptide coupling reactions and as a building block for more complex structures. High purity and well-defined reactivity make it a reliable choice for researchers requiring controlled modifications in drug discovery and material science.
Benzyl N-[(E)-2-phenylethenyl]carbamate structure
88425-24-5 structure
Product Name:Benzyl N-[(E)-2-phenylethenyl]carbamate
CAS No:88425-24-5
MF:C16H15NO2
MW:253.295804262161
CID:633286
Update Time:2025-06-07

Benzyl N-[(E)-2-phenylethenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-phenylethenyl)-, phenylmethyl ester, (E)-
    • N-benzyloxycarbonylamino-2-phenyl-(E)-ethylene
    • benzyl N-[(E)-2-phenylethenyl]carbamate
    • Styrylcarbamic acid benzyl ester
    • Benzyl N-[(E)-2-phenylethenyl]carbamate
    • Inchi: 1S/C16H15NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,17,18)/b12-11+
    • InChI Key: AECSLLNPNDUEAV-VAWYXSNFSA-N
    • SMILES: O(C(N/C=C/C1C=CC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Topological Polar Surface Area: 38.3

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Additional information on Benzyl N-[(E)-2-phenylethenyl]carbamate

Benzyl N-[(E)-2-phenylethenyl]carbamate (CAS No. 88425-24-5): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

Benzyl N-[(E)-2-phenylethenyl]carbamate (CAS No. 88425-24-5) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural features and potential applications. This compound, also known as benzyl (E)-phenylvinylcarbamate, is a derivative of carbamate, a class of compounds characterized by the presence of the carbamate functional group (-NHCOO-). The compound's structure consists of a benzyl group attached to a carbamate moiety, which is further substituted with an (E)-phenylethene moiety.

The molecular formula of Benzyl N-[(E)-2-phenylethenyl]carbamate is C16H14N2O2, and its molecular weight is approximately 266.30 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 110 to 113°C, making it suitable for various synthetic and analytical applications.

In recent years, Benzyl N-[(E)-2-phenylethenyl]carbamate has been extensively studied for its potential use in the development of new pharmaceuticals. One of the key areas of interest is its role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its utility in the preparation of compounds with anti-inflammatory, antiviral, and anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of Benzyl N-[(E)-2-phenylethenyl]carbamate-based derivatives that exhibited potent inhibitory activity against specific enzymes involved in inflammatory pathways.

The structural versatility of Benzyl N-[(E)-2-phenylethenyl]carbamate also makes it an attractive candidate for use in materials science. Its ability to form stable complexes with various metal ions has been investigated for applications in catalysis and sensor development. A recent study in the Inorganic Chemistry Frontiers demonstrated that complexes derived from this compound showed enhanced catalytic activity in the hydrogenation of alkenes and alkynes, making them promising candidates for industrial processes.

In addition to its synthetic applications, Benzyl N-[(E)-2-phenylethenyl]carbamate has been studied for its potential as a ligand in coordination chemistry. The compound's ability to form stable coordination complexes with transition metals has been explored for various purposes, including the development of luminescent materials and magnetic resonance imaging (MRI) contrast agents. A study published in the Inorganic Chemistry Communications reported the synthesis and characterization of several metal complexes derived from this compound, which exhibited strong luminescent properties under UV light.

The safety profile of Benzyl N-[(E)-2-phenylethenyl]carbamate has also been evaluated in several studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. Researchers should wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure risks.

In conclusion, Benzyl N-[(E)-2-phenylethenyl]carbamate (CAS No. 88425-24-5) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an invaluable intermediate in the synthesis of bioactive molecules and coordination complexes. Ongoing research continues to uncover new possibilities for its use in drug development, catalysis, and materials science, solidifying its position as a key player in modern scientific advancements.

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